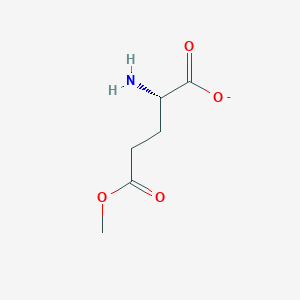
H-DL-GLU(OME)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-GLU(OME)-OH is an organic compound with the molecular formula C6H11NO4 It is a derivative of L-glutamic acid, where the carboxyl group is esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
H-DL-GLU(OME)-OH is typically synthesized through the esterification of L-glutamic acid with methanol in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves dissolving L-glutamic acid in methanol, adding concentrated sulfuric acid as a catalyst, and maintaining the reaction at a specific temperature for a set duration. After the reaction, the excess sulfuric acid is neutralized using barium hydroxide (Ba(OH)2), and the methanol is recovered for reuse .
Industrial Production Methods
The industrial production of L-glutamic acid, 5-methyl ester follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize environmental impact. The process involves the recovery and reuse of methanol, reducing production costs and environmental pollution .
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-GLU(OME)-OH undergoes various chemical reactions, including:
Esterification: The formation of the ester from L-glutamic acid and methanol.
Hydrolysis: The ester can be hydrolyzed back to L-glutamic acid and methanol under acidic or basic conditions.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Esterification: Methanol and sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: L-glutamic acid and methanol.
Substitution: Depending on the reagent used, various substituted derivatives of L-glutamic acid can be formed
Wissenschaftliche Forschungsanwendungen
H-DL-GLU(OME)-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for neurotransmitters.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of amino acid-based products and as an intermediate in various chemical processes .
Wirkmechanismus
H-DL-GLU(OME)-OH exerts its effects by interacting with specific molecular targets and pathways. It can be hydrolyzed to release L-glutamic acid, which is a key neurotransmitter in the central nervous system. L-glutamic acid activates both ionotropic and metabotropic glutamate receptors, playing a crucial role in synaptic transmission and plasticity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Glutamic acid diethyl ester hydrochloride
- L-Glutamic acid dimethyl ester hydrochloride
- L-Glutamic acid 5-tert-butyl ester
- L-Glutamic acid γ-benzyl ester
Uniqueness
H-DL-GLU(OME)-OH is unique due to its specific esterification with a methyl group, which imparts distinct chemical properties and reactivity compared to other esters of L-glutamic acid. This uniqueness makes it valuable in specific applications where other esters may not be suitable .
Eigenschaften
Molekularformel |
C6H10NO4- |
|---|---|
Molekulargewicht |
160.15 g/mol |
IUPAC-Name |
(2S)-2-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m0/s1 |
InChI-Schlüssel |
ZGEYCCHDTIDZAE-BYPYZUCNSA-M |
Isomerische SMILES |
COC(=O)CC[C@@H](C(=O)[O-])N |
Kanonische SMILES |
COC(=O)CCC(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















